molecular formula C18H21NO2 B7840034 N-Benzyl-N-methyl-L-phenylalanine methyl ester

N-Benzyl-N-methyl-L-phenylalanine methyl ester

Cat. No. B7840034
M. Wt: 283.4 g/mol
InChI Key: RUIJVHAHZJXWEU-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-methyl-L-phenylalanine methyl ester is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Benzyl-N-methyl-L-phenylalanine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-N-methyl-L-phenylalanine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Use in Peptide Synthesis

N-Benzyl-N-methyl-L-phenylalanine methyl ester has been applied in the synthesis of peptides. For example, a study by Banerji et al. (2016) demonstrated the use of a similar tripeptide containing phenylalanine in forming self-organized nanoarchitectures with potential applications in material science, biointerface engineering, and therapeutics. This tripeptide exhibited significant cytotoxicity towards cancer cell lines, indicating its potential in cancer therapy (Banerji, Chatterjee, Prodhan, & Chaudhuri, 2016).

2. Application in Polymerization

In polymer science, homopolymers containing phenylalanine moieties have been synthesized through controlled radical polymerization. Mori, Sutoh, and Endo (2005) explored this by using a monosubstituted acrylamide with an amino acid moiety in the side chain, demonstrating the controlled character of the polymerization process and highlighting the potential of such compounds in creating tailored polymers (Mori, Sutoh, & Endo, 2005).

3. In Enzymatic Synthesis

The compound has also been used in enzymatic synthesis studies. For example, Nakanishi and Matsuno (1986) examined the kinetics of thermolysin-catalyzed peptide synthesis in aqueous/organic biphasic systems, using related compounds such as N-(benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine methyl ester, which is crucial for understanding enzyme-catalyzed reactions in mixed media (Nakanishi & Matsuno, 1986).

properties

IUPAC Name

methyl (2S)-2-[benzyl(methyl)amino]-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15/h3-12,17H,13-14H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIJVHAHZJXWEU-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-2-[benzyl(methyl)amino]-3-phenylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-methyl-L-phenylalanine methyl ester
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-methyl-L-phenylalanine methyl ester
Reactant of Route 3
Reactant of Route 3
N-Benzyl-N-methyl-L-phenylalanine methyl ester
Reactant of Route 4
Reactant of Route 4
N-Benzyl-N-methyl-L-phenylalanine methyl ester
Reactant of Route 5
Reactant of Route 5
N-Benzyl-N-methyl-L-phenylalanine methyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-Benzyl-N-methyl-L-phenylalanine methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.